molecular formula C14H22O B7907091 1-(4-iso-Butylphenyl)-2-methyl-2-propanol

1-(4-iso-Butylphenyl)-2-methyl-2-propanol

Cat. No.: B7907091
M. Wt: 206.32 g/mol
InChI Key: SLARIRLWGIKZIP-UHFFFAOYSA-N
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Description

1-(4-iso-Butylphenyl)-2-methyl-2-propanol is an organic compound that belongs to the class of alcohols It is structurally characterized by a phenyl ring substituted with an isobutyl group and a hydroxyl group attached to a tertiary carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-iso-Butylphenyl)-2-methyl-2-propanol typically involves the reduction of 1-(4-iso-Butylphenyl)-2-methyl-2-propanone. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol, and the temperature is maintained at room temperature to ensure optimal yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method is preferred due to its efficiency and scalability. The reaction is conducted under high pressure and temperature to achieve high conversion rates.

Chemical Reactions Analysis

Types of Reactions: 1-(4-iso-Butylphenyl)-2-methyl-2-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-(4-iso-Butylphenyl)-2-methyl-2-propanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Further reduction can yield secondary alcohols or hydrocarbons, depending on the reagents and conditions used.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or acids.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in THF.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.

Major Products:

    Oxidation: 1-(4-iso-Butylphenyl)-2-methyl-2-propanone.

    Reduction: Various secondary alcohols or hydrocarbons.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

1-(4-iso-Butylphenyl)-2-methyl-2-propanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly non-steroidal anti-inflammatory drugs (NSAIDs).

    Industry: The compound is utilized in the production of fine chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-iso-Butylphenyl)-2-methyl-2-propanol involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze oxidation-reduction reactions. The hydroxyl group plays a crucial role in these interactions, facilitating the formation of hydrogen bonds and other non-covalent interactions with active sites of enzymes.

Comparison with Similar Compounds

    1-(4-iso-Butylphenyl)ethanol: Similar in structure but lacks the additional methyl group on the tertiary carbon.

    1-(4-iso-Butylphenyl)-2-methyl-2-propanone: The ketone analog of the compound.

    2-(4-iso-Butylphenyl)propanoic acid:

Uniqueness: 1-(4-iso-Butylphenyl)-2-methyl-2-propanol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its tertiary alcohol structure makes it less prone to oxidation compared to primary and secondary alcohols, providing stability in various chemical environments.

Properties

IUPAC Name

2-methyl-1-[4-(2-methylpropyl)phenyl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-11(2)9-12-5-7-13(8-6-12)10-14(3,4)15/h5-8,11,15H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLARIRLWGIKZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)CC(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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